Firategrast

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Firategrast est synthétisé par une série de réactions chimiques impliquant le couplage de composés organiques spécifiques. Les étapes clés comprennent la formation de la structure biphényle et l'introduction de groupes fonctionnels qui lui confèrent son activité biologique. La voie de synthèse implique généralement :

Formation du noyau biphényle : Ceci est réalisé par une réaction de couplage de Suzuki entre un acide boronique et un composé aromatique halogéné.

Introduction de groupes fonctionnels : Le noyau biphényle est ensuite modifié pour introduire les groupes éthoxyméthyle et difluorobenzoyle par une série de réactions de substitution.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et un contrôle qualité rigoureux afin de garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Firategrast subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le this compound, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution sont utilisées dans la synthèse du this compound pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs tels que les composés halogénés et les réactifs organométalliques sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et optimiser son potentiel thérapeutique .

Applications de la recherche scientifique

Chimie : Le this compound sert de composé modèle pour étudier les antagonistes des intégrines et leur synthèse.

Biologie : Il est utilisé pour étudier le rôle des intégrines dans l'adhésion et la migration cellulaires.

Médecine : Le this compound a montré un potentiel dans le traitement de la sclérose en plaques et des maladies inflammatoires de l'intestin en réduisant le trafic des lymphocytes vers le SNC

Mécanisme d'action

Le this compound exerce ses effets en se liant aux intégrines α4β1 et α4β7, bloquant leur interaction avec leurs ligands. Cela empêche le trafic des lymphocytes vers le SNC, réduisant ainsi l'inflammation et l'activité de la maladie dans des affections telles que la sclérose en plaques. Les cibles moléculaires du this compound comprennent les intégrines α4β1 et α4β7, et son action implique l'inhibition de l'adhésion et de la migration cellulaires médiées par les intégrines .

Applications De Recherche Scientifique

Multiple Sclerosis

Finategrast has been evaluated in clinical trials for its efficacy and safety in treating relapsing-remitting multiple sclerosis (RRMS). A notable Phase 2 trial demonstrated:

- Efficacy : The highest dose (900 mg or 1200 mg) resulted in a 49% reduction in new gadolinium-enhancing lesions compared to placebo (p=0.0026) .

- Safety : Generally well tolerated across all doses; however, there was an increased incidence of urinary tract infections at higher doses .

| Dosage (mg) | New Lesions (Mean ± SE) | Reduction (%) | Adverse Events |

|---|---|---|---|

| Placebo | 5.31 ± 1.18 | - | - |

| 150 | 9.51 ± 1.24 | +79% | Similar to placebo |

| 600 | 4.12 ± 1.19 | -22% | Similar to placebo |

| 900/1200 | 2.69 ± 1.18 | -49% | Increased UTIs |

Inflammatory Bowel Disease

Finategrast is also being explored for its potential in treating inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis. The compound's ability to inhibit lymphocyte trafficking into the gut may reduce inflammation and improve clinical outcomes.

Pharmacokinetics

Finategrast exhibits a relatively short half-life of approximately 2.5 to 4.5 hours , necessitating multiple daily doses for sustained therapeutic effect . This pharmacokinetic profile allows for flexibility in dosing regimens but may require careful management to maintain effective drug levels.

Case Study: Efficacy in Multiple Sclerosis

In a multicenter trial involving 343 participants with RRMS, this compound was administered over a treatment period followed by extended follow-up. The results indicated significant reductions in lesion formation, supporting its potential as a viable oral therapy for MS .

Case Study: Safety Profile

Another analysis focused on the safety profile of this compound across various dosages highlighted that while most adverse events were similar to placebo, specific attention was needed for urinary tract infections at higher doses .

Mécanisme D'action

Firategrast exerts its effects by binding to the α4β1 and α4β7 integrins, blocking their interaction with their ligands. This prevents the trafficking of lymphocytes into the CNS, thereby reducing inflammation and disease activity in conditions like multiple sclerosis. The molecular targets of this compound include the integrins α4β1 and α4β7, and its action involves the inhibition of integrin-mediated cell adhesion and migration .

Comparaison Avec Des Composés Similaires

Le Firategrast est unique parmi les antagonistes des intégrines en raison de sa biodisponibilité orale et de sa nature à action courte. Des composés similaires comprennent :

Natalizumab : Un anticorps monoclonal qui cible également les α4-intégrines mais a une demi-vie plus longue et nécessite une administration intraveineuse.

L'unicité du this compound réside dans sa capacité à être administré par voie orale et son élimination rapide de l'organisme, ce qui peut offrir un meilleur profil de sécurité par rapport aux autres antagonistes des intégrines .

Activité Biologique

Firategrast is a small-molecule antagonist targeting the integrins α4β1 and α4β7, primarily developed for the treatment of multiple sclerosis (MS). Its mechanism involves inhibiting leukocyte migration into the central nervous system (CNS), which is crucial in the pathogenesis of MS. This article explores its biological activity, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

This compound functions by blocking the binding of integrins to their ligands, including vascular cell adhesion protein 1 (VCAM-1) and mucosal addressin cell adhesion molecule 1 (MAdCAM-1). This inhibition prevents leukocyte adhesion and migration, thereby reducing inflammatory responses in conditions like MS.

Key Biological Activities

- Integrin Inhibition : this compound inhibits both α4β1 and α4β7 integrins, which are involved in leukocyte trafficking.

- Lymphocyte Dynamics : Treatment with this compound has been shown to decrease total lymphocyte counts in the CNS while increasing counts in peripheral blood, indicating a redistribution of immune cells rather than overall depletion .

Phase II Clinical Trials

A multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with relapsing-remitting MS. The study involved 343 participants who were assigned to receive either this compound or placebo over a 24-week treatment period.

Results Summary

| Treatment Group | Mean Number of New Gadolinium-Enhancing Lesions | Reduction (%) | p-value |

|---|---|---|---|

| This compound 150 mg | 5.31 (90) | - | - |

| This compound 600 mg | 4.12 (86) | 22% | 0.2657 |

| This compound 900 mg | 2.69 (92) | 49% | 0.0026 |

| This compound 1200 mg | 2.69 (92) | 49% | 0.0026 |

| Placebo | 5.31 (90) | - | - |

The results indicated a statistically significant reduction in new lesions for patients receiving higher doses of this compound compared to placebo .

Safety Profile

This compound was generally well tolerated across all doses tested. Adverse events were consistent with those observed in other MS treatments but did not include serious complications such as progressive multifocal leukoencephalopathy (PML), which is a concern with other integrin inhibitors like natalizumab .

Case Studies

In addition to clinical trials, several case studies have reported on this compound's effects on specific patient populations:

- Case Study: Chronic Lymphocytic Leukemia (CLL)

A study demonstrated that this compound effectively inhibited VCAM-1 binding in CLL cells, leading to reduced actin polymerization and ERK signaling activation. This suggests potential applications beyond MS, particularly in hematological malignancies where integrin-mediated cell adhesion plays a role .

Pharmacokinetics

This compound exhibits a relatively short half-life of approximately 2.5 to 4.5 hours, necessitating twice-daily dosing to maintain therapeutic levels. Its bioavailability allows for oral administration, which is advantageous compared to intravenous alternatives like natalizumab .

Propriétés

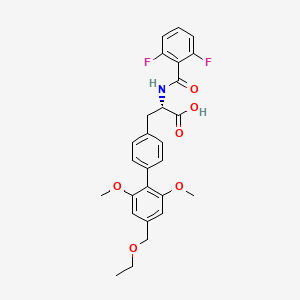

IUPAC Name |

(2S)-2-[(2,6-difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F2NO6/c1-4-36-15-17-13-22(34-2)24(23(14-17)35-3)18-10-8-16(9-11-18)12-21(27(32)33)30-26(31)25-19(28)6-5-7-20(25)29/h5-11,13-14,21H,4,12,15H2,1-3H3,(H,30,31)(H,32,33)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFZHHDVRSYTKT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433031 | |

| Record name | Firategrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402567-16-2 | |

| Record name | Firategrast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Firategrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIRATEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJY3SK9H5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.